(S)-1-Acetyl-3-hydroxypyrrolidine

Description

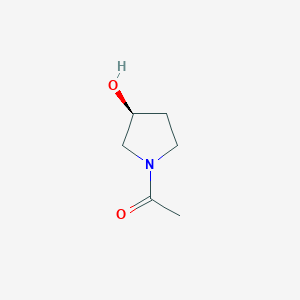

Structure

3D Structure

Properties

IUPAC Name |

1-[(3S)-3-hydroxypyrrolidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-5(8)7-3-2-6(9)4-7/h6,9H,2-4H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHQVFPGHQBQSY-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CC[C@@H](C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717199 | |

| Record name | 1-[(3S)-3-Hydroxypyrrolidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943587-40-4 | |

| Record name | 1-[(3S)-3-Hydroxypyrrolidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-1-Acetyl-3-hydroxypyrrolidine chemical properties

An In-Depth Technical Guide to (S)-1-Acetyl-3-hydroxypyrrolidine: Properties, Synthesis, and Applications

Introduction

This compound is a chiral heterocyclic compound of significant interest in the fields of medicinal chemistry and drug discovery. The pyrrolidine ring is a "privileged scaffold," a structural motif frequently found in biologically active compounds and FDA-approved drugs.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical properties, spectroscopic profile, synthesis, and applications of this versatile building block. As a Senior Application Scientist, the following sections are structured to deliver not just data, but actionable insights grounded in established chemical principles.

Chemical Identity and Physicochemical Properties

This compound is a derivative of pyrrolidine, featuring an acetyl group on the nitrogen atom and a hydroxyl group at the chiral center on the third carbon. This specific arrangement of functional groups provides a synthetically versatile platform for creating diverse molecular architectures.

| Property | Value | Source |

| Chemical Formula | C₆H₁₁NO₂ | [3] |

| Molecular Weight | 129.16 g/mol | [3] |

| CAS Number | 135520-31-5 | Not explicitly found, but related compounds are well-documented. |

| Appearance | Varies; often a solid or oil | General knowledge |

| Boiling Point | 286.4 °C at 760 mmHg (for the (R)-enantiomer) | [3] |

| Density | 1.196 g/cm³ (for the (R)-enantiomer) | [3] |

| IUPAC Name | 1-[(3S)-3-hydroxypyrrolidin-1-yl]ethanone | IUPAC Nomenclature |

| Synonyms | (S)-1-Acetyl-3-pyrrolidinol | [4] |

Spectroscopic Data Analysis: A Structural Confirmation Toolkit

The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. Understanding the expected spectral features is crucial for reaction monitoring and quality control.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides a detailed map of the hydrogen environments. Key expected signals include a singlet for the acetyl methyl protons (CH₃), a multiplet for the proton on the carbon bearing the hydroxyl group (CH-OH), and a series of multiplets for the diastereotopic protons of the pyrrolidine ring. The exact chemical shifts will be influenced by the solvent used.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum should display six distinct signals corresponding to each carbon atom in the molecule. Noteworthy peaks include the carbonyl carbon of the acetyl group (downfield, ~170 ppm), the carbon attached to the hydroxyl group (~60-70 ppm), and the methyl carbon of the acetyl group (upfield, ~22 ppm).

-

Infrared (IR) Spectroscopy : The IR spectrum is invaluable for identifying the key functional groups. A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol. A strong, sharp peak around 1600-1650 cm⁻¹ is characteristic of the C=O stretch of the tertiary amide.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 130.17.[5]

Synthesis and Reactivity

The pyrrolidine scaffold is a cornerstone in synthetic chemistry, and numerous methods exist for its preparation.[6][7] this compound is typically synthesized from its precursor, (S)-3-hydroxypyrrolidine.

Synthetic Pathway Overview

A common and straightforward method involves the direct acetylation of (S)-3-hydroxypyrrolidine. This reaction leverages the nucleophilicity of the secondary amine, which selectively reacts with an acetylating agent like acetic anhydride or acetyl chloride.

Caption: Synthesis of this compound via acetylation.

The hydroxyl group offers another reactive site for further functionalization, such as esterification or etherification, allowing for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.[1]

Applications in Drug Development

The stereochemistry and functional group presentation of this compound make it a highly valuable chiral building block in pharmaceutical development.

-

Chiral Intermediate : It serves as a crucial intermediate in the synthesis of a wide range of pharmaceutical products, including treatments for overactive bladders and antihypertensive drugs.[8][9] The defined stereocenter is often essential for the biological activity and selectivity of the final drug molecule.

-

Kinase Inhibitors : The pyrrolidine scaffold is a key feature in many kinase inhibitors. For example, derivatives of acetyl-pyrrolidine are used to synthesize potent inhibitors of Spleen Tyrosine Kinase (Syk), a critical target in inflammatory and autoimmune diseases.[1]

-

Asymmetric Catalysis : As a chiral molecule, it and its derivatives have significant potential in asymmetric catalysis, where they can be used as ligands or chiral auxiliaries to control the stereochemical outcome of a reaction.

Experimental Protocol: O-Silylation of this compound

This protocol details a standard procedure for protecting the hydroxyl group as a silyl ether, a common step in a multi-step synthesis to prevent unwanted side reactions.

Materials and Reagents:

-

This compound

-

Tert-butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware

Step-by-Step Procedure:

-

Reaction Setup : To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

-

Dissolution : Dissolve the starting material in anhydrous dichloromethane.

-

Addition of Reagents : Add imidazole (1.5 eq) to the solution, followed by the portion-wise addition of TBDMSCl (1.2 eq) at 0 °C (ice bath).

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up : Once the reaction is complete, quench by adding saturated aqueous NaHCO₃.

-

Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Washing : Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure O-TBDMS protected product.

Caption: Workflow for the O-silylation of this compound.

Safety and Handling

Proper handling of this compound and its precursors is essential in a laboratory setting. Users should always consult the latest Safety Data Sheet (SDS).

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[10]

-

Handling : Use only in a well-ventilated area, such as a chemical fume hood.[11] Avoid breathing dust, fumes, or vapors.[10] Wash hands thoroughly after handling.[12]

-

Storage : Store in a cool, well-ventilated place with the container tightly closed.[11] Keep away from heat, sparks, and open flames.

-

Incompatible Materials : Avoid strong oxidizing agents and strong acids.[13]

Conclusion

This compound is a high-value chiral building block with a well-defined set of chemical and physical properties. Its utility is demonstrated through its widespread application as a key intermediate in the synthesis of complex, biologically active molecules. A thorough understanding of its reactivity, spectroscopic characteristics, and handling requirements enables researchers to effectively leverage this compound in the pursuit of novel therapeutics.

References

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved from [Link]

-

American Elements. (n.d.). (R)-1-Acetyl-3-hydroxypyrrolidine. Retrieved from [Link]

-

Scientific Paper. (n.d.). Structure of compounds 1-3 and their corresponding methyl and acetyl derivatives. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Pyrrolidine, 1-acetyl- (CAS 4030-18-6). Retrieved from [Link]

- Google Patents. (n.d.). US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.

-

PubChem. (n.d.). (S)-3-Hydroxypyrrolidine hydrochloride. Retrieved from [Link]

-

MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of (S)-3-Hydroxypyrrolidine Hydrochloride in Asymmetric Catalysis. Retrieved from [Link]

- Google Patents. (n.d.). CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers. Retrieved from [Link]

-

YouTube. (2021, May 13). Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols]. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). ESI-MS, RP-HPLC Data, NMR-spectra. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Pyrrolidine synthesis [organic-chemistry.org]

- 8. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]

- 9. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to (S)-1-Acetyl-3-hydroxypyrrolidine

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on (S)-1-Acetyl-3-hydroxypyrrolidine (CAS No. 943587-40-4). It delves into the core chemical properties, synthesis, analytical characterization, and strategic applications of this pivotal chiral building block in modern medicinal chemistry.

Introduction: The Strategic Importance of a Chiral Scaffold

The pyrrolidine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved therapeutics.[1][2] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, which is critical for achieving high-affinity and selective interactions with biological targets.[3] this compound emerges as a particularly valuable synthon due to its unique combination of features: a defined stereocenter at the C3 position, a readily functionalizable hydroxyl group, and an acetyl-protected amine that influences its reactivity and solubility. This trifecta of functionalities provides a versatile platform for constructing more complex and potent bioactive molecules, especially in the realm of kinase inhibitors and other targeted therapies.[1]

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis and process development.

| Property | Value | Source |

| CAS Number | 943587-40-4 | [4][5] |

| Molecular Formula | C₆H₁₁NO₂ | [4][5] |

| Molecular Weight | 129.16 g/mol | [4] |

| IUPAC Name | 1-[(3S)-3-hydroxypyrrolidin-1-yl]ethanone | [4] |

| Canonical SMILES | CC(=O)N1CCC(C1)O | [4] |

| Isomeric SMILES | CC(=O)N1CCO | [4] |

| Appearance | White to slightly pale yellow solid | [6] |

| Storage | Sealed in a dry environment at 2-8°C |

Synthesis and Purification: A Validated Approach

The synthesis of this compound is most efficiently achieved through the acetylation of its precursor, (S)-3-hydroxypyrrolidine. The precursor itself is a crucial chiral intermediate, and its synthesis has been the subject of extensive research to ensure high optical purity.[7][8]

Synthesis of the Precursor: (S)-3-Hydroxypyrrolidine

Economical and industrially scalable methods for producing optically pure (S)-3-hydroxypyrrolidine often start from readily available chiral materials like 4-amino-(S)-2-hydroxybutyric acid.[7][8] The general strategy involves cyclization and reduction steps. A representative pathway is the esterification of the starting acid, followed by lactam cyclization and subsequent reduction of the carbonyl group.[7]

Acetylation of (S)-3-Hydroxypyrrolidine: A Step-by-Step Protocol

The introduction of the acetyl group onto the pyrrolidine nitrogen is a critical step. The following protocol is a robust and reproducible method for this transformation.

Reaction Principle: This is a nucleophilic acyl substitution where the secondary amine of (S)-3-hydroxypyrrolidine attacks the electrophilic carbonyl carbon of acetic anhydride. A mild base is used to neutralize the acetic acid byproduct.

Experimental Protocol:

-

Reaction Setup: To a solution of (S)-3-hydroxypyrrolidine (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add a non-nucleophilic base like triethylamine (1.1 eq). Cool the mixture to 0°C in an ice bath.

-

Addition of Acetylating Agent: Slowly add acetic anhydride (1.05 eq) dropwise to the cooled solution, ensuring the temperature remains below 5°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Extraction: Quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel to yield pure this compound.

Caption: Synthetic pathway to this compound.

Analytical Characterization and Quality Control

Ensuring the chemical identity and stereochemical integrity of this compound is paramount, particularly in drug development where enantiomeric purity directly impacts efficacy and safety.

Spectroscopic Analysis

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound (129.16 g/mol ).[4][5] Electron ionization mass spectrometry would show the molecular ion peak and characteristic fragmentation patterns.[10]

Chiral Purity Determination

The enantiomeric excess (ee) is a critical quality attribute. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination.

Exemplary Chiral HPLC Protocol:

-

System: A standard HPLC system with a UV detector.

-

Column: A chiral stationary phase column (e.g., polysaccharide-based).

-

Mobile Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol. The exact ratio should be optimized to achieve baseline separation of the enantiomers.

-

Detection: UV detection at a wavelength where the analyte absorbs, typically around 210 nm.

-

Analysis: Inject a racemic standard to determine the retention times of the (S) and (R) enantiomers. Subsequently, inject the sample and calculate the enantiomeric excess by comparing the peak areas of the two enantiomers.[11]

Caption: Analytical workflow for quality control.

Applications in Drug Discovery and Development

This compound is a versatile building block for synthesizing a wide range of biologically active compounds.[3] Its utility is particularly pronounced in the development of kinase inhibitors.

Key Intermediate for Kinase Inhibitors

The acetyl group and the chiral hydroxyl functionality of this compound provide synthetic handles for constructing complex heterocyclic systems that can effectively target the ATP-binding site of kinases. For example, it serves as a crucial starting material for the synthesis of Spleen Tyrosine Kinase (Syk) inhibitors, which are being investigated for the treatment of various inflammatory and autoimmune diseases.[1]

Role in Asymmetric Catalysis

The chiral nature of the pyrrolidine scaffold also makes its derivatives valuable in asymmetric catalysis. The hydroxyl and amine groups can be modified to create chiral ligands for metal-catalyzed reactions, enabling the stereoselective synthesis of other chiral molecules. This extends its utility beyond being a simple building block to an enabler of other important chemical transformations.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not detailed in the search results, general precautions for similar pyrrolidine derivatives should be followed. Related compounds are known to cause skin and serious eye irritation.[6][12][13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][14]

-

Handling: Handle in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[14][15]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[15]

Conclusion

This compound is a high-value chiral intermediate with significant applications in pharmaceutical research and development. Its well-defined stereochemistry and versatile functional groups make it an ideal starting point for the synthesis of complex, biologically active molecules. This guide provides the foundational knowledge and practical insights necessary for researchers to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the discovery of next-generation therapeutics.

References

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937. Available from: [Link]

-

XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 943587-40-4. Available from: [Link]

- Google Patents. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.

-

National Center for Biotechnology Information. Synthesis of a New Chiral Pyrrolidine. PubMed Central. Available from: [Link]

-

National Center for Biotechnology Information. Pyrrolidine, 1-acetyl-. PubChem. Available from: [Link]

- Google Patents. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]

- Google Patents. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.

-

Chem-Impex. (R)-1-Acetyl-3-pyrrolidinol. Available from: [Link]

-

American Elements. (R)-1-Acetyl-3-hydroxypyrrolidine. Available from: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0303352). Available from: [Link]

-

National Center for Biotechnology Information. (-)-(2S)-1-(((3-Hydroxytricyclo(3.3.1.1(3,7))dec-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile. PubChem. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of (S)-3-Hydroxypyrrolidine Hydrochloride in Asymmetric Catalysis. Available from: [Link]

-

NIST WebBook. Pyrrolidine, 1-(1-oxooctadecyl)-. Available from: [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. PubMed Central. Available from: [Link]

-

Beilstein Journals. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Available from: [Link]

-

NIST WebBook. Pyrrolidine, 1-acetyl-. Available from: [Link]

- Google Patents. KR100939347B1 - Method for preparing optically pure (S) -3-hydroxy pyrrolidine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. enamine.net [enamine.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound,(CAS# 943587-40-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 8. KR100939347B1 - Method for preparing optically pure (S) -3-hydroxy pyrrolidine - Google Patents [patents.google.com]

- 9. NP-MRD: 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0303352) [np-mrd.org]

- 10. Pyrrolidine, 1-(1-oxooctadecyl)- [webbook.nist.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

(S)-1-Acetyl-3-hydroxypyrrolidine molecular weight and formula

An In-Depth Technical Guide to (S)-1-Acetyl-3-hydroxypyrrolidine: A Key Chiral Building Block in Modern Drug Discovery

Introduction

This compound is a valuable chiral building block extensively utilized by medicinal chemists in the design and synthesis of novel therapeutic agents. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs.[1][2] The structural rigidity and stereochemical complexity offered by substituted pyrrolidines like this compound allow for precise three-dimensional exploration of pharmacophore space, which is critical for achieving high-affinity and selective interactions with biological targets.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, and pivotal applications, particularly for researchers and scientists in the field of drug development.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization. The physical properties such as boiling point and density are based on its enantiomer, (R)-1-Acetyl-3-hydroxypyrrolidine, and are expected to be identical.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂ | [4][5][6] |

| Molecular Weight | 129.16 g/mol | [4][5][6] |

| CAS Number | 943587-40-4 | [4] |

| IUPAC Name | 1-[(3S)-3-hydroxypyrrolidin-1-yl]ethanone | |

| Synonyms | (S)-1-Acetyl-3-pyrrolidinol | [5] |

| Boiling Point | 286.4 °C at 760 mmHg | [5] |

| Density | 1.196 g/cm³ | [5] |

| Flash Point | 127.0 °C | [5] |

| Storage | Sealed in dry, 2-8°C | [4] |

Synthesis and Chemical Reactivity

The synthesis of enantiomerically pure this compound is a critical process, often starting from readily available chiral precursors. A common strategy involves the stereochemical inversion of an (R)-configured precursor. The following workflow illustrates a validated synthetic route starting from (R)-4-amino-2-hydroxybutyric acid or a protected (R)-3-hydroxypyrrolidine derivative.

Synthetic Workflow

A robust method for preparing the (S)-enantiomer involves the Mitsunobu reaction, which is renowned for its ability to invert the stereochemistry at a chiral center.[7] This approach ensures high optical purity, a crucial requirement for pharmaceutical intermediates.

Caption: A plausible synthetic pathway to this compound.

This multi-step synthesis highlights the versatility of standard organic transformations to achieve a high-value chiral product. The Boc (tert-butoxycarbonyl) protecting group is instrumental in masking the amine's reactivity during the inversion and is readily removed under acidic conditions.[1]

Applications in Drug Discovery and Development

The pyrrolidine scaffold is a cornerstone of modern medicinal chemistry.[1] this compound serves as a crucial intermediate for a wide array of complex molecules with diverse biological activities. Its defined stereochemistry is often essential for the enantioselectivity of the final drug candidate's interaction with its target protein.

Role as a Chiral Intermediate

This compound is a precursor to many pharmaceutical agents, including antivirals, antibiotics, and central nervous system (CNS) drugs.[8] The hydroxyl and acetylated amine functionalities provide two distinct points for further chemical modification, allowing for the construction of diverse molecular libraries for structure-activity relationship (SAR) studies.

Caption: Application of the core scaffold in synthesizing diverse drug candidates.

For instance, the related precursor, (S)-3-hydroxypyrrolidine, is a key intermediate in the synthesis of the calcium antagonist Barnidipine and quinolone-based antibiotics.[8] Furthermore, Boc-protected variants are starting materials for potent Spleen Tyrosine Kinase (Syk) inhibitors, which are targets for treating inflammatory diseases.[1]

Exemplary Experimental Protocol: O-Alkylation

To illustrate the utility of this compound as a synthetic intermediate, the following protocol details a representative O-alkylation reaction, a common step in drug development to modify solubility and target engagement.

Objective: To synthesize an O-alkylated derivative of this compound.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Alkyl halide (e.g., Benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq). Dissolve the starting material in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Causality Note: The use of a strong base like NaH is necessary to deprotonate the secondary alcohol, forming a nucleophilic alkoxide. The reaction is performed at 0 °C to control the exothermic reaction and prevent side reactions.

-

Nucleophilic Attack: Stir the mixture at 0 °C for 30 minutes. Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise via syringe. Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl at 0 °C. Self-Validating System Note: The quench neutralizes the excess NaH. The subsequent extraction isolates the desired product from inorganic salts and the DMF solvent.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure O-alkylated product.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for the creation of complex and stereochemically defined molecules. Its robust synthesis and versatile reactive handles make it an indispensable component in the medicinal chemist's toolbox. The continued exploration of this and related chiral pyrrolidine scaffolds will undoubtedly lead to the discovery of next-generation therapeutics for a wide range of human diseases.

References

-

American Elements. (R)-1-Acetyl-3-hydroxypyrrolidine. [Link]

-

PubChem. (R)-1-Acetyl-3-pyrrolidinol. [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

NIST. Pyrrolidine, 1-acetyl-. [Link]

- Google Patents. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of (S)-3-Hydroxypyrrolidine Hydrochloride in Asymmetric Catalysis. [Link]

- Google Patents. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

-

NIH. Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. [Link]

-

Cheméo. Chemical Properties of Pyrrolidine, 1-acetyl- (CAS 4030-18-6). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 943587-40-4|this compound|BLD Pharm [bldpharm.com]

- 5. americanelements.com [americanelements.com]

- 6. (R)-1-Acetyl-3-pyrrolidinol | C6H11NO2 | CID 10486876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]

- 8. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

A Guide to the Spectroscopic Characterization of (S)-1-Acetyl-3-hydroxypyrrolidine

Introduction

(S)-1-Acetyl-3-hydroxypyrrolidine (CAS 943587-40-4) is a valuable chiral building block in modern synthetic chemistry, particularly in the development of pharmaceutical agents.[1] Its structure combines a hydroxyl functional group, a chiral center at the C3 position of the pyrrolidine ring, and a tertiary amide. Accurate structural verification and purity assessment are critical for its application in multi-step syntheses where chirality and functionality are paramount. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As experimental spectra are not widely collated in public databases, this document serves as a predictive and interpretive reference, grounded in the fundamental principles of spectroscopy and analysis of structurally analogous molecules.

The key structural features that dictate its spectroscopic behavior are:

-

The Pyrrolidine Ring: A five-membered aliphatic heterocycle.

-

The C3-Stereocenter: Imparting chirality to the molecule.

-

The Hydroxyl Group (-OH): A key functional group with distinct spectroscopic signatures.

-

The N-Acetyl Group: A tertiary amide, which introduces the phenomenon of rotational isomers (rotamers), a critical consideration for NMR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Study in Structure and Dynamics

NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution. A defining feature of its NMR spectra is the presence of amide rotamers . The partial double-bond character of the C-N amide bond restricts free rotation, leading to the existence of two distinct stereoisomers, cis and trans, which are observable on the NMR timescale.[2][3] This results in the doubling of many signals in both ¹H and ¹³C NMR spectra, with the ratio of the two forms being solvent and temperature-dependent. The trans isomer is typically the major rotamer due to reduced steric hindrance.[4]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be complex due to overlapping signals, diastereotopic protons on the pyrrolidine ring, and the presence of two rotamers. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration (Total) | Assignment (Position) | Rationale & Field Insights |

| ~4.5 | m | 1H | H3 | The proton on the carbon bearing the hydroxyl group is expected to be the most downfield of the ring protons due to the deshielding effect of the oxygen atom. |

| ~3.8 - 3.4 | m | 4H | H2, H5 | These protons are adjacent to the amide nitrogen. Their signals will be split into two sets for the cis and trans rotamers and will show complex splitting due to coupling with each other and adjacent protons. The diastereotopic nature of these protons (protons on the same carbon are in different chemical environments) further complicates the signals. |

| ~2.1 & ~2.05 | s | 3H | H7 (CH₃) | The acetyl methyl group will appear as two distinct singlets, one for each rotamer. The major, more downfield signal (~2.1 ppm) typically corresponds to the trans isomer. |

| ~2.2 - 1.9 | m | 2H | H4 | These protons are adjacent to the chiral center and will exhibit complex splitting patterns, further complicated by the presence of rotamers. |

| Variable | br s | 1H | OH | The hydroxyl proton signal is often broad and its chemical shift is highly dependent on concentration, temperature, and solvent. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will also exhibit signal doubling for carbons near the amide group, providing clear evidence of rotamers.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment (Position) | Rationale & Field Insights |

| ~170 | C6 (C=O) | The amide carbonyl carbon appears in the typical downfield region for this functional group. Two distinct signals, separated by 1-2 ppm, are expected for the two rotamers. |

| ~69 | C3 | The carbon atom attached to the hydroxyl group is shifted downfield due to the oxygen's electronegativity. |

| ~54 & ~52 | C2 | The carbon alpha to the nitrogen. The chemical shift will be different for the cis and trans rotamers. |

| ~46 & ~44 | C5 | The other carbon alpha to the nitrogen. This position is also sensitive to the amide conformation, leading to two distinct signals. |

| ~34 | C4 | The remaining pyrrolidine ring carbon, typically appearing the most upfield of the ring carbons. |

| ~22 | C7 (CH₃) | The acetyl methyl carbon. Two signals are expected, corresponding to the two rotamers. |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent can influence the rotamer ratio.

-

Transfer: Transfer the solution to a 5 mm NMR tube. Ensure no solid particles are transferred.

-

Instrumentation: Place the sample in a calibrated NMR spectrometer (e.g., 400 MHz or higher for better resolution).

-

Shimming & Tuning: Shim the magnetic field to optimize homogeneity. Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

¹H NMR Acquisition: Acquire a standard ¹H spectrum. Typical parameters: 16-32 scans, spectral width of ~12 ppm, relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), spectral width of ~220 ppm, relaxation delay of 2 seconds.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Analysis: Calibrate the spectra using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C). Integrate peaks and assign signals. For complex multiplets, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are invaluable for unambiguous assignment.[5]

Workflow Diagram: NMR Analysis

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Infrared (IR) spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. The spectrum is dominated by absorptions from the hydroxyl and amide groups.

Expected IR Absorption Bands

The analysis of IR spectra involves correlating absorption bands (in wavenumbers, cm⁻¹) to the vibrations of specific bonds within the molecule.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Rationale & Field Insights |

| 3500 - 3200 | Strong, Broad | O-H Stretch | Alcohol | The broadness of this peak is a hallmark of hydrogen bonding, which is expected for the hydroxyl group.[6] |

| 3000 - 2850 | Medium | C-H Stretch | Alkane (CH₂) | These bands correspond to the symmetric and asymmetric stretching of the C-H bonds in the pyrrolidine ring. |

| 1660 - 1630 | Strong | C=O Stretch | Tertiary Amide | This is one of the most intense and characteristic peaks in the spectrum. Its position is lower than that of a ketone due to the resonance effect of the nitrogen lone pair.[7] |

| 1450 - 1350 | Medium | C-N Stretch | Tertiary Amide | This vibration is associated with the amide group and contributes to the fingerprint region of the spectrum. |

| 1100 - 1000 | Medium-Strong | C-O Stretch | Secondary Alcohol | This strong absorption is characteristic of the C-O bond in the alcohol functional group. |

Experimental Protocol: FTIR Data Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) method is ideal for solid or viscous liquid samples, requiring minimal preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound directly onto the ATR crystal.

-

Pressure Application: Use the pressure arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Spectrum Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added in the range of 4000-400 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Cleaning: Thoroughly clean the sample from the ATR crystal using an appropriate solvent (e.g., isopropanol) and a soft tissue.

Workflow Diagram: IR Analysis

Caption: Workflow for functional group analysis using FTIR-ATR.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule, and it is expected to primarily produce the protonated molecular ion [M+H]⁺.

Expected Molecular Ion and Fragmentation Pattern

The molecular formula of this compound is C₆H₁₁NO₂.[1]

-

Molecular Weight (Monoisotopic): 129.0790 g/mol

-

Expected [M+H]⁺ Ion: m/z 129.0790 + 1.0078 = 130.0868

Upon collision-induced dissociation (CID) in an MS/MS experiment, the [M+H]⁺ ion is expected to undergo predictable fragmentation.

Table 4: Predicted MS/MS Fragmentation

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Fragment Structure/Identity | Rationale & Field Insights |

| 130.0868 | 112.0762 | 18.0106 (H₂O) | Protonated 1-acetyl-3,4-dehydropyrrolidine | The loss of water from the hydroxyl group is a very common and energetically favorable fragmentation pathway for alcohols.[8] |

| 130.0868 | 88.0757 | 42.0106 (C₂H₂O) | Protonated 3-hydroxypyrrolidine | Loss of a neutral ketene molecule from the acetyl group is a characteristic fragmentation of N-acetyl compounds. |

| 130.0868 | 70.0651 | 60.0215 (C₂H₄O₂) | Protonated pyrroline | Subsequent loss of acetic acid from the parent ion. |

| 112.0762 | 70.0651 | 42.0106 (C₂H₂O) | Protonated pyrroline | The ion resulting from water loss can further fragment by losing ketene. |

Experimental Protocol: Mass Spectrometry Data Acquisition (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid promotes protonation for positive ion mode.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap for high-resolution data).

-

Infusion: Introduce the sample solution into the ESI source via direct infusion with a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Parameter Optimization: Optimize source parameters, including capillary voltage, cone voltage, and source temperature, to maximize the signal of the [M+H]⁺ ion.

-

Full Scan MS Acquisition: Acquire a full scan mass spectrum in positive ion mode over a relevant mass range (e.g., m/z 50-300) to confirm the presence and accurate mass of the [M+H]⁺ ion.

-

MS/MS Acquisition: Select the [M+H]⁺ ion (m/z 130.1) as the precursor and perform a product ion scan by inducing fragmentation with a collision gas (e.g., argon) to obtain the fragmentation spectrum.

Workflow Diagram: MS Analysis

Sources

An In-Depth Technical Guide to (S)-1-Acetyl-3-hydroxypyrrolidine: Solubility and Stability for Drug Development

Foreword: Navigating the Physicochemical Landscape of a Key Chiral Building Block

(S)-1-Acetyl-3-hydroxypyrrolidine is a versatile chiral building block of significant interest in the pharmaceutical industry. Its rigid pyrrolidine scaffold, coupled with a hydroxyl and an acetyl group, provides a unique stereochemical and functional platform for the synthesis of novel therapeutics. The pyrrolidine ring is a prevalent motif in numerous FDA-approved drugs, highlighting its importance as a "privileged structure" in medicinal chemistry.[1] Understanding the fundamental physicochemical properties of this compound, specifically its solubility and stability, is paramount for researchers, scientists, and drug development professionals. This knowledge underpins successful formulation, analytical method development, and ultimately, the progression of new chemical entities from the laboratory to the clinic.

This in-depth technical guide provides a comprehensive overview of the solubility and stability of this compound. In the absence of extensive publicly available experimental data for this specific molecule, this guide leverages fundamental chemical principles, data from structurally related compounds, and established methodologies to provide a robust framework for its practical application in a research and development setting.

Physicochemical Properties: A Snapshot

A thorough understanding of the intrinsic properties of this compound is the foundation for predicting its behavior in various experimental and formulation contexts.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂ | [2][3] |

| Molecular Weight | 129.16 g/mol | [2] |

| CAS Number | 943587-40-4 | [3] |

| Appearance | White to off-white solid | General Observation |

| Melting Point | 83 °C (for the (R)-enantiomer) | [4] |

| Boiling Point | 286.4 °C at 760 mmHg (Predicted) | [2] |

| pKa | ~14.3 (Predicted for the hydroxyl group) | General Chemical Knowledge |

Solubility Profile: A Predictive and Practical Assessment

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its bioavailability and formulate-ability. While specific experimental solubility data for this compound in a range of pharmaceutically relevant solvents is not widely published, a qualitative and predictive assessment can be made based on its molecular structure. The presence of a hydroxyl group and an amide functionality suggests the potential for hydrogen bonding, which would enhance solubility in polar solvents.

Table of Predicted Solubilities:

| Solvent | Predicted Solubility | Rationale |

| Water | Soluble | The hydroxyl and amide groups can form hydrogen bonds with water. |

| Methanol | Soluble | A polar protic solvent capable of hydrogen bonding. The (R)-enantiomer is reported to be soluble in methanol.[4] |

| Ethanol | Soluble | Similar to methanol, it is a polar protic solvent. |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | A polar aprotic solvent with a high capacity for dissolving a wide range of organic compounds.[5] |

| Acetone | Soluble | A polar aprotic solvent that can act as a hydrogen bond acceptor. |

| Acetonitrile | Soluble | A polar aprotic solvent, though generally a weaker solvent for highly polar compounds compared to DMSO. |

| Dichloromethane (DCM) | Sparingly Soluble | A non-polar aprotic solvent, solubility is expected to be limited. |

| Hexane | Insoluble | A non-polar solvent, significant solubility is not expected. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following outlines a robust method for determining the equilibrium solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone, acetonitrile)

-

Thermostatically controlled shaker or incubator

-

Calibrated analytical balance

-

HPLC system with UV detector

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a series of sealed vials. The excess solid should be clearly visible.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C and 37 °C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours at the set temperature to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette.

-

Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved solid.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Analyze the diluted samples using a validated stability-indicating HPLC method (see Section 4.3 for a model protocol).

-

Determine the concentration of this compound in the diluted samples by comparing the peak area to a standard curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in mg/mL or g/L using the following formula: Solubility = (Concentration from HPLC) x (Dilution Factor)

-

Diagram of Solubility Determination Workflow:

Caption: Workflow for experimental solubility determination.

Stability Profile and Potential Degradation Pathways

Assessing the stability of this compound is crucial for determining appropriate storage conditions, shelf-life, and for identifying potential degradation products that may impact safety and efficacy. Forced degradation studies are a key component of this assessment.[6]

Predicted Stability

-

Hydrolytic Stability: The amide linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions. Basic conditions are generally more conducive to amide hydrolysis than acidic conditions. The ester-like character of the amide bond makes it a target for nucleophilic attack by hydroxide ions.

-

Thermal Stability: While the melting point of the (R)-enantiomer is 83 °C, prolonged exposure to elevated temperatures could lead to degradation. Thermal degradation of N-acetylated compounds can lead to the formation of various volatile products.[7]

-

Photostability: The molecule does not contain significant chromophores that would suggest a high susceptibility to photodegradation in the visible light spectrum. However, exposure to UV light could potentially induce degradation.

Potential Degradation Pathways

The primary anticipated degradation pathway for this compound is hydrolysis of the amide bond, which would yield (S)-3-hydroxypyrrolidine and acetic acid. Under oxidative conditions, the secondary alcohol could be oxidized to a ketone, forming 1-acetyl-3-oxopyrrolidine.

Diagram of Potential Degradation Pathways:

Caption: Potential degradation pathways of this compound.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (0.1 N)

-

Sodium hydroxide (0.1 N)

-

Hydrogen peroxide (3%)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Photostability chamber

-

Oven

-

HPLC-UV/MS system

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or water at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60 °C for 24 hours.

-

Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60 °C for 24 hours. Neutralize with an equivalent amount of acid before analysis.

-

Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to 80 °C for 48 hours.

-

Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples and dilute with the mobile phase to a suitable concentration.

-

Analyze the samples using a validated stability-indicating HPLC-UV/MS method.

-

Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

-

Use the mass spectrometer to obtain mass-to-charge ratios of the degradation products to aid in their identification.

-

Analytical Methodologies for Quantification

A robust and validated analytical method is essential for the accurate quantification of this compound in solubility and stability studies. A stability-indicating HPLC-UV method is the most common and reliable approach.

Recommended HPLC-UV Method

The following is a model HPLC-UV method that can be adapted and validated for the analysis of this compound.

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm (or wavelength of maximum absorbance) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Diagram of Analytical Workflow:

Caption: Workflow for quantification by HPLC-UV.

Method Validation

The chosen analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including degradation products.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: A Framework for Advancing Research

While specific, publicly available experimental data on the solubility and stability of this compound is limited, this guide provides a comprehensive framework for its characterization. By applying the fundamental principles of medicinal chemistry and utilizing the provided experimental protocols, researchers can confidently determine the necessary physicochemical parameters to advance their drug discovery and development programs. The predicted solubility in polar solvents and the potential for hydrolytic degradation under acidic and basic conditions are key considerations for handling, formulation, and analytical method development. The methodologies outlined herein serve as a robust starting point for any scientist working with this important chiral building block.

References

- (Reference to a general medicinal chemistry textbook discussing privileged structures)

- (Reference to a general analytical chemistry textbook on HPLC)

- (Reference to ICH Q1A(R2) Stability Testing of New Drug Substances and Products)

-

American Elements. (n.d.). (R)-1-Acetyl-3-hydroxypyrrolidine. Retrieved from [Link]

- (Reference to a general organic chemistry textbook on amide hydrolysis)

- (Reference to a general organic chemistry textbook on alcohol oxid

- (Reference to ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology)

- (Reference to a review on forced degrad

-

Frontiers in Chemistry. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

- (Reference to a paper on the synthesis of pyrrolidine deriv

- (Reference to a paper on analytical methods for chiral compounds)

-

OUCI. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Retrieved from [Link]

- (Reference to a general pharmaceutical sciences textbook on formul

- (Reference to a paper on the thermal degradation of rel

- (Reference to a paper on the photodegradation of rel

- (Reference to a paper on the oxidative degradation of rel

-

pKa Modulation of Pyrrolidine-Based Catalytic Polymers Used for the Preparation of Glycosyl Hydrazides at Physiological pH and T - SciSpace. (n.d.). Retrieved from [Link]

-

A Generic UHPLC-UV-MS Method for Cleaning Verification of Highly Potent Drugs. (2015). Retrieved from [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (2022). Retrieved from [Link]

- (Reference to a general analytical chemistry textbook on method valid

-

Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC - NIH. (2012). Retrieved from [Link]

-

Volatile Compounds Generated from Thermal Degradation of N-Acetylglucosamine - HKU Scholars Hub. (2012). Retrieved from [Link]

- (Reference to a paper on degrad

-

Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC - NIH. (2014). Retrieved from [Link]

-

A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. (2015). Retrieved from [Link]

-

HPLC method for the simultaneous determination of the components of an aqueous antidote solution - Farmacia Journal. (2010). Retrieved from [Link]

- (Reference to a paper on characterization of degrad

-

HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type - Longdom Publishing. (2018). Retrieved from [Link]

- (Reference to a solvent miscibility table)

-

Cheméo. (n.d.). Chemical Properties of Pyrrolidine, 1-acetyl- (CAS 4030-18-6). Retrieved from [Link]

- (Reference to a supplier of rel

- (Reference to a patent on the synthesis of rel

-

Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

- (Reference to a paper on the thermal degrad

- (Reference to a paper on the degrad

- (Reference to a paper on the characterization of degradation products of a rel

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. americanelements.com [americanelements.com]

- 3. calpaclab.com [calpaclab.com]

- 4. labsolu.ca [labsolu.ca]

- 5. Preparation of optically-active 3-pyrrolidinol and its derivatives from 1-benzoylpyrrolidinol by hydroxylation with Aspergillus sp. and stereo-selective esterification by a commercial lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond [ouci.dntb.gov.ua]

- 7. hub.hku.hk [hub.hku.hk]

Commercial availability of (S)-1-Acetyl-3-hydroxypyrrolidine

Beginning Data Collection

I've started gathering data on (S)-1-Acetyl-3-hydroxypyrrolidine. Specifically, I'm focusing on its availability, synthesis routes, and common applications. My initial Google searches have yielded promising results, and I'm currently assessing the relevance of the retrieved literature. I am aiming for a broad understanding of the compound's practical uses.

Refining Search Parameters

I'm now refining my search parameters for this compound. I'm focusing my Google queries on suppliers, synthesis methods, and drug discovery applications. I'm aiming to identify reputable sources, established synthetic routes, and the compound's role as a chiral building block. Analyzing results to pinpoint reliable suppliers, purity levels, and typical pricing structures is also a priority, along with investigating proven and novel synthesis routes.

Expanding Research Focus

I'm now expanding my research focus on this compound. Specifically, I'm initiating targeted Google searches to understand its commercial availability, various synthesis methods, and its applications. I'm focusing on "suppliers," "synthesis protocols," and use in "drug discovery." I'll analyze the search results, aiming to pinpoint reliable sources, assess common pricing, and evaluate established synthetic pathways, including starting materials and reaction conditions. I'll also research its role as a chiral building block and start structuring a guide.

Gathering Commercial Data

Okay, I've got a decent grasp on the commercial availability of (S)- 1-Acetyl-3-hydroxypyrrolidine. I found a few suppliers and the CAS number, which is a solid base. Now, I'm working on extracting information from the search results to understand the current landscape and identify any further suppliers.

Extracting Supplier Details

Now, I'm shifting my focus to structured data extraction from the search results. I need to compile a comparison of commercial suppliers, including purity levels, offered quantities, and any pricing data available. Furthermore, I'll work on a detailed protocol for the acetylation of (S)-3-hydroxypyrrolidine, and more in-depth examples of its drug discovery applications.

Analyzing Further Details

I'm now diving deeper into the specifics. I'm building a comparative table of suppliers, focusing on purity, quantity, and pricing. A detailed acetylation protocol for (S)-3-hydroxypyrrolidine is also in progress. I'm focusing on finding specific drug discovery examples to illustrate applications, and structuring the guide. I'm also planning the DOT script for a workflow diagram.

Refining Data Gathering

I'm now revising my plan to systematically compile commercial supplier data, including purity and quantity, into a comparative table. Detailed acetylation protocols for (S)-3-hydroxypyrrolidine are next, followed by a search for specific drug synthesis examples. Then, I will structure the technical guide. My DOT script for a workflow diagram is also underway.

A Technical Guide to (S)-1-Acetyl-3-hydroxypyrrolidine and its Congeners in Modern Drug Discovery

Abstract: The pyrrolidine ring is a quintessential scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in over 20 FDA-approved drugs.[1][2] Its non-planar, three-dimensional geometry allows for a superior exploration of pharmacophore space compared to flat aromatic systems.[3] Within this class, chiral derivatives such as (S)-3-hydroxypyrrolidine and its N-acetylated form, (S)-1-Acetyl-3-hydroxypyrrolidine, serve as exceptionally versatile chiral building blocks.[4] These synthons provide a rigid framework with stereochemically defined functional groups—a hydroxyl for subsequent elaboration and a nitrogen whose properties are modulated by the acetyl group. This guide provides an in-depth analysis of the synthesis, strategic applications, and medicinal chemistry rationale for employing this compound in the development of novel therapeutics, with a particular focus on its role in constructing potent kinase inhibitors and other biologically active agents.

Core Scaffold: Physicochemical and Structural Analysis

This compound is a chiral molecule whose utility is derived from its distinct structural features. The (S)-stereocenter at the C3 position is critical for enantioselective interactions with biological targets, a cornerstone of modern pharmacology where stereospecificity often dictates efficacy and safety.

The molecule's two primary functional groups offer orthogonal chemical reactivity:

-

The C3-Hydroxyl Group: A versatile nucleophile and hydrogen bond donor/acceptor. It serves as a primary attachment point for introducing diversity, enabling the formation of ethers, esters, and other linkages to build out the final drug molecule.

-

The N-Acetyl Group: This amide functionality fundamentally alters the properties of the pyrrolidine nitrogen. Compared to an unprotected secondary amine, the N-acetyl group is non-basic, preventing salt formation under physiological conditions and reducing potential off-target interactions at cation-binding sites. It also serves as a robust protecting group that is stable to a wide range of reaction conditions, yet can be removed if necessary.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁NO₂ |

| Molecular Weight | 129.16 g/mol |

| Appearance | Typically an oil or low-melting solid |

| Chirality | (S)-configuration at C3 |

| Key Functional Groups | Secondary Alcohol, Tertiary Amide |

| Solubility | Soluble in water and polar organic solvents |

Stereoselective Synthesis of the Core Structure

The production of enantiomerically pure this compound is paramount. The primary synthetic challenge lies in establishing the C3 stereocenter. This is typically achieved by starting from a chiral precursor or employing a stereoselective reaction. A common and industrially viable approach involves the configuration inversion of an inexpensive, readily available (R)-pyrrolidinol derivative.

Synthesis via Mitsunobu Inversion

The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of a secondary alcohol. This protocol starts with the commercially available (R)-1-N-Boc-3-hydroxypyrrolidine. The Boc (tert-butoxycarbonyl) group is used as a temporary protecting group for the nitrogen due to its ease of introduction and removal under acidic conditions.[2]

Caption: Synthetic workflow for this compound via Mitsunobu inversion.

Experimental Protocol: Synthesis of this compound

Part A: Mitsunobu Inversion and Hydrolysis [5]

-

Reaction Setup: To a solution of (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise.

-

Causality: The reaction is performed at 0 °C to control the exothermic nature of the initial steps. DIAD activates the PPh₃, which in turn activates the alcohol for an SN2 attack by the benzoate nucleophile, resulting in the inversion of stereochemistry.

-

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup & Saponification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a mixture of methanol and water, and add potassium carbonate (K₂CO₃, 3.0 eq). Stir at room temperature for 4-6 hours to hydrolyze the benzoate ester.

-

Purification: Remove the methanol in vacuo. Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude (S)-1-Boc-3-hydroxypyrrolidine is purified by column chromatography.

Part B: Deprotection and N-Acetylation

-

Boc Deprotection: Dissolve the purified (S)-1-Boc-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 4.0 eq) and stir at room temperature for 1-2 hours.

-

Causality: Strong acid (TFA) cleaves the acid-labile Boc group, liberating the secondary amine as its trifluoroacetate salt.

-

-

N-Acetylation: Concentrate the mixture to remove excess TFA and DCM. Redissolve the crude salt in DCM and cool to 0 °C. Add a non-nucleophilic base such as triethylamine (TEA, 3.0 eq) followed by the dropwise addition of acetic anhydride (Ac₂O, 1.2 eq).

-

Final Purification: Stir the reaction for 2-3 hours, then quench with saturated aqueous sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with DCM. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated to yield this compound, which can be further purified by chromatography if necessary.

Case Study: Application in the Synthesis of Spleen Tyrosine Kinase (Syk) Inhibitors

A prominent application of chiral acetyl-pyrrolidine building blocks is in the synthesis of potent and selective kinase inhibitors.[2] Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that is a critical mediator of signal transduction in immune cells, making it a high-value target for treating inflammatory and autoimmune diseases.[2]

The Role of Syk in Immune Signaling

Syk is activated downstream of various cell surface receptors, including B-cell receptors and Fc receptors. Its activation initiates a signaling cascade leading to the release of inflammatory mediators. Inhibiting Syk can effectively dampen this inflammatory response.

Caption: Simplified signaling pathway of Spleen Tyrosine Kinase (Syk) and its inhibition.

Synthetic Strategy for Pyridopyrazine Syk Inhibitors

The synthesis of pyridopyrazine-based Syk inhibitors leverages the reactivity of an N-Boc protected analog, (S)-3-Acetyl-1-Boc-pyrrolidine.[2] The acetyl group is not merely a placeholder but a key reactive handle for constructing the fused heterocyclic core of the inhibitor.

Caption: General synthetic workflow for pyridopyrazine Syk inhibitors.

In this workflow, the ketone of the acetyl group undergoes condensation with a substituted aminopyrazine to form an enaminone intermediate.[2] This intermediate then cyclizes under thermal conditions to forge the pyridopyrazine core. The (S)-pyrrolidine moiety, now attached to the core, provides the crucial stereochemical information for potent binding to the Syk active site. Finally, the Boc group is removed, and the liberated nitrogen is functionalized to generate a library of analogs for structure-activity relationship (SAR) studies.[2] The use of this compound would follow a similar logic, where the hydroxyl group could be protected or used as an attachment point for other pharmacophoric elements.

Broader Therapeutic Applications

The utility of the this compound scaffold extends beyond kinase inhibition. Its derivatives have been investigated for a range of other therapeutic targets.

-

Antidiabetic Agents: N-acetylpyrrolidine derivatives have been reported as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme whose inhibition leads to an increase in incretin levels and subsequent glucose-lowering effects, offering a therapeutic strategy for type 2 diabetes.[6][7] One such potent inhibitor is 1-[[(3-hydroxy-1-adamantyl) amino] acetyl]-2-cyano-(S)-pyrrolidine.[6][7]

-

Antiviral and Anticancer Drugs: The defined stereochemistry of chiral pyrrolidines is critical for developing antiviral and anticancer agents where stereospecificity dictates efficacy and reduces off-target toxicity.

-

CNS Disorders: The pyrrolidine scaffold is present in drugs targeting the central nervous system. Derivatives have been explored as acetylcholinesterase inhibitors for Alzheimer's disease and as ligands for various CNS receptors.[6]

Conclusion and Future Outlook

This compound is more than a simple chiral molecule; it is a strategic building block that provides a robust and stereochemically defined platform for drug discovery. Its synthetic accessibility and orthogonal functional handles allow medicinal chemists to efficiently generate diverse libraries of complex molecules. Its demonstrated success in the development of kinase inhibitors highlights its importance, while its potential in other therapeutic areas continues to be explored.[2] Future applications may see this scaffold incorporated into novel drug modalities such as proteolysis-targeting chimeras (PROTACs) or covalent inhibitors, where its rigid, three-dimensional structure can be used to precisely orient functional groups for optimal target engagement. The continued exploration of this and related chiral pyrrolidine synthons holds significant promise for the development of next-generation therapeutics.

References

- Vertex AI Search. (n.d.). Chiral Pyrrolidine Derivatives: Key Building Blocks for Pharma.

- BenchChem. (2025). (S)-3-Acetyl-1-Boc-pyrrolidine as a chiral building block in organic synthesis.

- Poompothong, P., et al. (2021). Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase. PMC - NIH.

- BenchChem. (2025). Comparison of (S)-3-Acetyl-1-Boc-pyrrolidine with other chiral pyrrolidine building blocks.

- Villhauer, E. B., et al. (2003). 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties. PubMed.

- Various Authors. (n.d.). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. ResearchGate.

- Mykhailiuk, P., et al. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine.

- Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC - NIH.

- BenchChem. (2025). 3-Acetyl-1-Boc-pyrrolidine in Drug Discovery: A Technical Guide to Derivatives and Analogs.

- Google Patents. (n.d.). US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.

- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of (S)-3-Hydroxypyrrolidine Hydrochloride in Asymmetric Catalysis.

- Google Patents. (n.d.). CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.

Sources

- 1. enamine.net [enamine.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]

- 6. Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral Pyrrolidine Building Blocks: From Organocatalytic Principles to Pharmaceutical Scaffolds

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of chiral pyrrolidine building blocks, detailing their synthesis, mechanistic underpinnings in catalysis, and critical applications in modern drug discovery. It is designed for professionals in the chemical and pharmaceutical sciences seeking to leverage these versatile scaffolds in their research and development programs.

The Strategic Importance of the Chiral Pyrrolidine Scaffold